

Crystal structure of 1-(2-(Trifluoromethoxy)phenyl)thiourea

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Compound of Interest

Compound Name: 1-(2-(Trifluoromethoxy)phenyl)thiourea

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An In-Depth Technical Guide to the Crystal Structure of Phenylthiourea Derivatives: A Case Study of N-(4-Chlorobutanoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

Disclaimer: As of this writing, a complete, publicly available crystal structure determination for **1-(2-(trifluoromethoxy)phenyl)thiourea** has not been identified. This guide therefore presents a detailed analysis of the closely related structural analog, N-(4-Chlorobutanoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, for which comprehensive crystallographic data is available. The structural similarities, particularly the presence of the substituted phenylthiourea core, provide valuable insights into the likely solid-state conformation and intermolecular interactions of the target compound.

This technical guide is intended for researchers, scientists, and professionals in drug development interested in the structural and physicochemical properties of trifluoromethyl- and trifluoromethoxy-substituted phenylthiourea derivatives. These compounds are of significant interest due to their potential therapeutic applications, including anticancer and antimicrobial activities.^{[1][2]}

Crystallographic Data of the Structural Analog

The crystal structure of N-(4-Chlorobutanoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea provides a representative model for understanding the three-dimensional arrangement of this class of compounds. The key crystallographic data are summarized in the table below.^[1]

Parameter	Value
Empirical Formula	C ₁₂ H ₁₂ ClF ₃ N ₂ OS
Formula Weight	324.75
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	a = 7.8622 (1) Å, α = 113.687 (1)° b = 8.9073 (1) Å, β = 103.419 (1)° c = 11.0341 (1) Å, γ = 95.653 (1)°
Volume	672.18 (2) Å ³
Z	2
Temperature	100 (1) K
Wavelength	0.71073 Å (Mo Kα)
Calculated Density	1.604 Mg/m ³
Absorption Coeff.	0.471 mm ⁻¹
F(000)	332
Crystal Size	0.41 x 0.19 x 0.15 mm
Theta range for data	2.45 to 32.50°
Reflections collected	18148
Independent reflections	4884 [R(int) = 0.0211]
Final R indices	R1 = 0.0303, wR2 = 0.0783
R indices (all data)	R1 = 0.0358, wR2 = 0.0813

Experimental Protocols

Synthesis of N-(4-Chlorobutanoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

The synthesis of the title compound was achieved through a one-pot reaction.^[1] An equimolar amount of 2-(trifluoromethyl)aniline (1.14 g, 7.09 mmol) dissolved in 20 ml of acetone was added dropwise to a stirring solution of 4-chlorobutanoyl chloride (1.00 g, 7.09 mmol) and ammonium thiocyanate (0.54 g, 7.09 mmol) in 75 ml of acetone. The resulting mixture was refluxed for one hour. After reflux, the solution was filtered and left to evaporate at room temperature, which yielded colorless needle-like crystals of the final product.^[1]

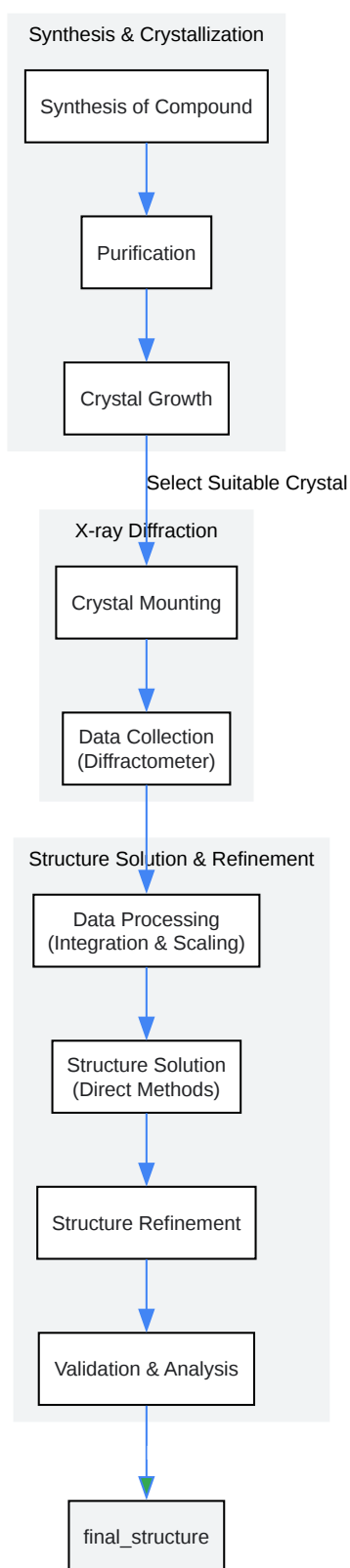
Crystal Structure Determination

A suitable single crystal of the compound was selected and mounted on a Bruker SMART APEXII CCD diffractometer.^[1] The crystal was kept at a constant temperature of 100 K during data collection using an Oxford Cryosystems Cobra open-flow nitrogen cryostat. The data were collected using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. The hydrogen atoms attached to nitrogen were located from a difference map and refined freely, while other hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram outlines the typical workflow for determining the crystal structure of a small molecule.

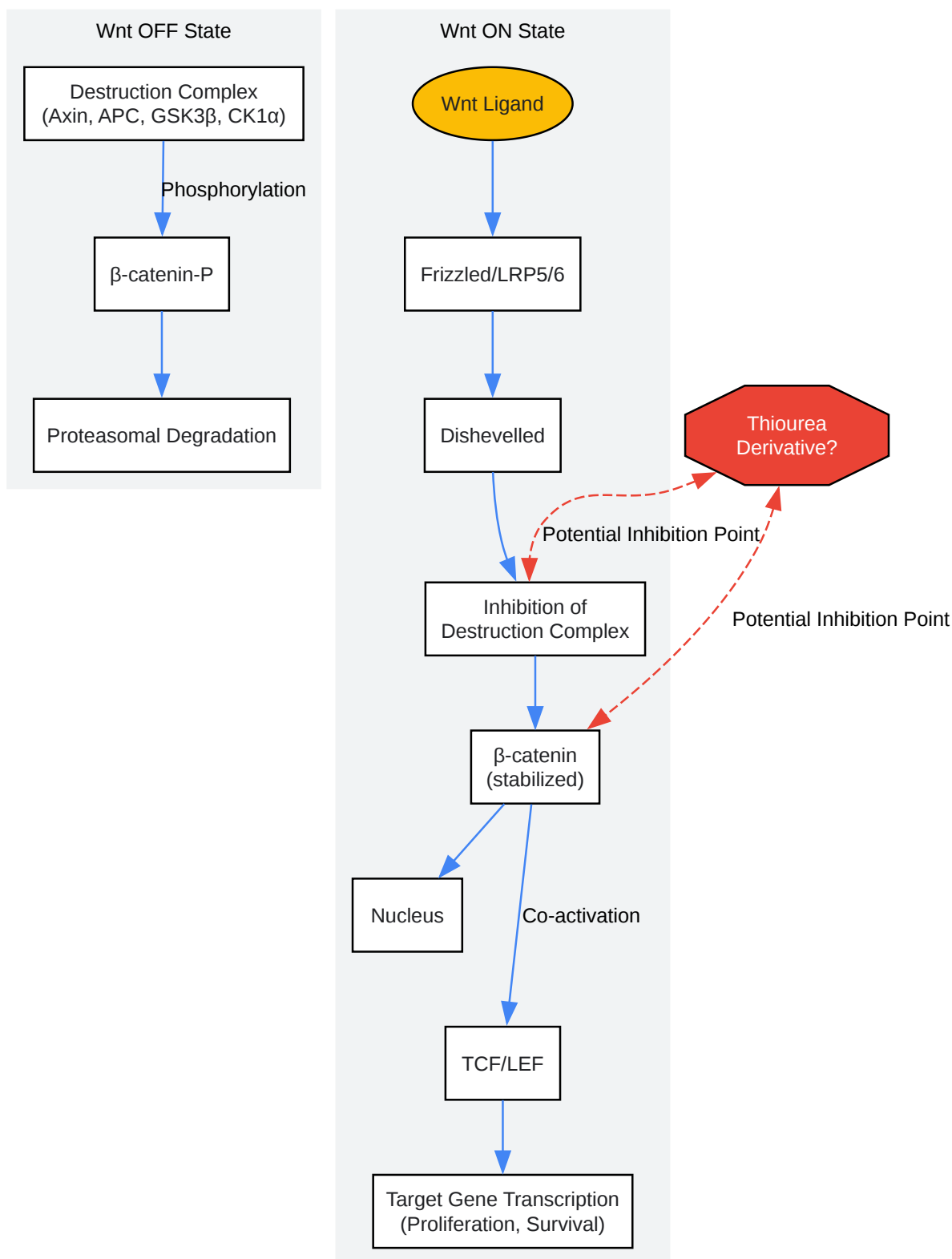


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Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Potential Biological Signaling Pathway

Thiourea derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds can modulate key signaling pathways involved in cell proliferation and survival. For instance, a derivative of quinazoline containing a 2-bromo-5-(trifluoromethoxy)phenylthiourea moiety was reported to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/ β -catenin signaling pathway.^[2] The canonical Wnt/ β -catenin pathway is a crucial regulator of cell fate and is often dysregulated in cancer.^[3]^[4]



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Figure 2: The canonical Wnt/ β -catenin signaling pathway and potential points of inhibition by thiourea derivatives.

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